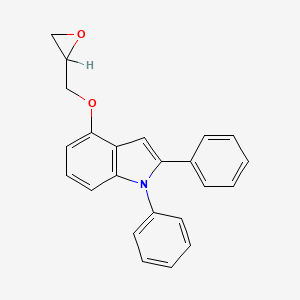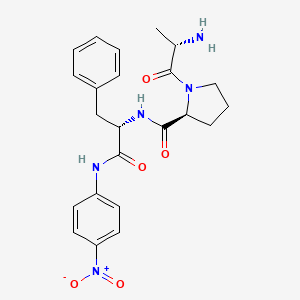
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can be achieved through a multi-step process involving the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes. One efficient method involves the use of phenylboronic acid as a catalyst in a one-pot multi-component reaction . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired piperidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group can participate in interactions with nucleophilic sites, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorophenyl group but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperidine derivative with different functional groups and biological activities.
Uniqueness
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino and cyano groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
75723-40-9 |
|---|---|
Formule moléculaire |
C14H16ClN3 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-6-13(7-5-12)17-14(8-9-16)18-10-2-1-3-11-18/h4-7H,1-3,8,10-11H2 |
Clé InChI |
PPSWCVSAXCIRCP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



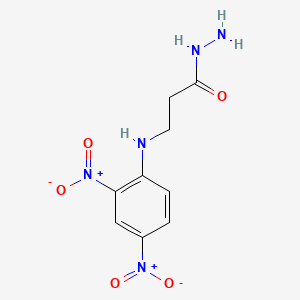

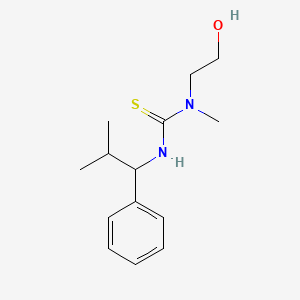
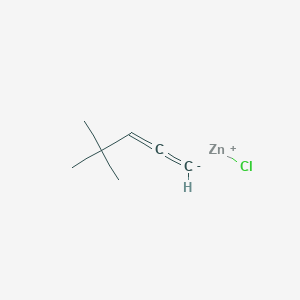

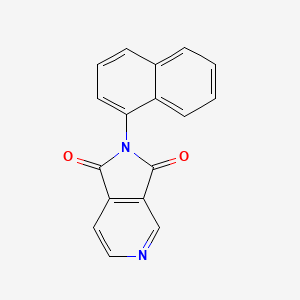
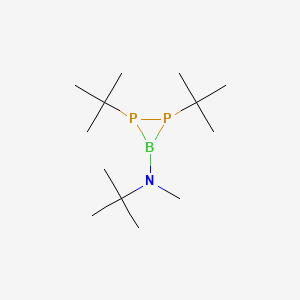
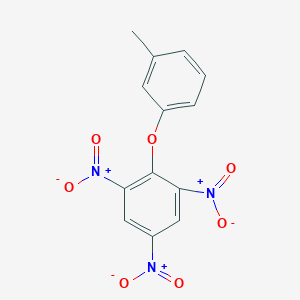
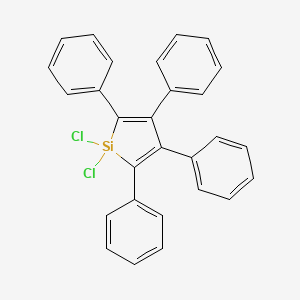

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)
